molecular formula C7H13Cl2NO2 B2869333 (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride CAS No. 2361914-56-7

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride

Cat. No. B2869333
CAS RN: 2361914-56-7
M. Wt: 214.09
InChI Key: OUVRZPZIYZIOFJ-YSMBQZINSA-N
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Description

The compound is a chlorinated, dimethylamino derivative of pent-2-enoic acid. Pent-2-enoic acid is a type of unsaturated fatty acid with a double bond at the second carbon . The presence of the dimethylamino group and the chlorine atom suggest that this compound may have unique reactivity compared to the parent pent-2-enoic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a five-carbon backbone (from the pent-2-enoic acid), with a chlorine atom substituted at the third carbon and a dimethylamino group substituted at the fifth carbon . The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated dimethylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride”, one might expect properties typical of chlorinated, amino-substituted carboxylic acids .

Scientific Research Applications

Sensor Technology

One notable application is in the development of sensor technologies for detecting biological Zn(II). Nolan et al. (2005) synthesized fluorescein-based dyes, QZ1 and QZ2, which exhibit large fluorescence enhancements upon Zn(II) coordination. These dyes demonstrate micromolar affinity for Zn(II) and selective detection over other biologically relevant metals, making them suitable for sensing Zn(II) in vivo (Nolan et al., 2005).

Optical Materials

Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative compound, which exhibited a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This behavior suggests potential applications in optical devices such as optical limiters (Rahulan et al., 2014).

Anion Recognition

4-(N,N-Dimethylamino)benzoic acid has been applied directly for anion recognition, demonstrating remarkable selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions. This selectivity is attributed to the basicity and charge density of guest anions, indicating the compound's utility in selective anion detection (Hou & Kobiro, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for “(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride”. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on “(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride” would depend on the results of initial studies on its properties and potential applications .

properties

IUPAC Name

(Z)-3-chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c1-9(2)4-3-6(8)5-7(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H/b6-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRZPZIYZIOFJ-YSMBQZINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=CC(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=C/C(=O)O)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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